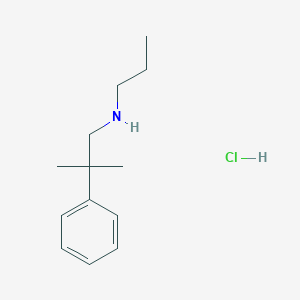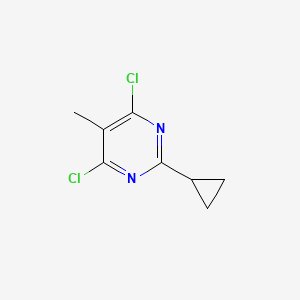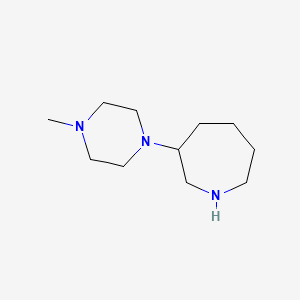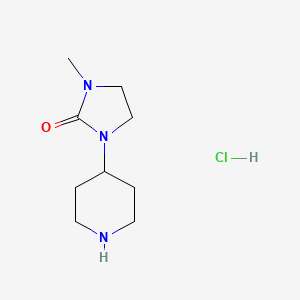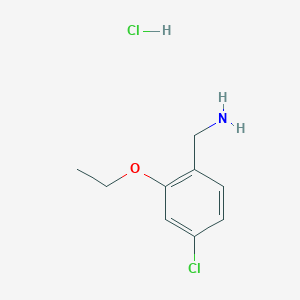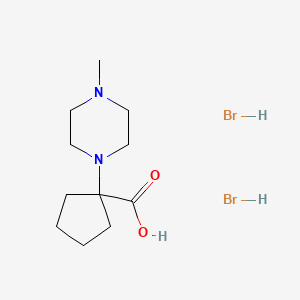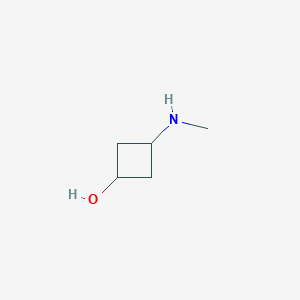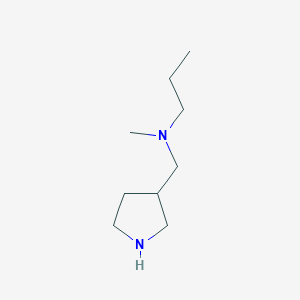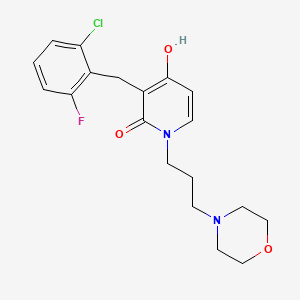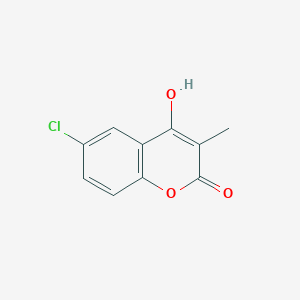![molecular formula C8H10ClNS B1423441 2-Chloro-5-[(methylsulfanyl)methyl]aniline CAS No. 1179294-51-9](/img/structure/B1423441.png)
2-Chloro-5-[(methylsulfanyl)methyl]aniline
Descripción general
Descripción
2-Chloro-5-[(methylsulfanyl)methyl]aniline is a chemical compound with the CAS Number: 15945-75-2 . It has a molecular weight of 173.67 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a synthesis method of 5-chloro-2-methyl aniline involves dissolving a polysulfide in water, stirring, adding an ammonium salt, heating while controlling the temperature at 30-105 DEG C, and dropwise adding 4-chloro-2-nitro-toluene for reaction . After the reaction is finished, the organic phase is separated, washed with water to be neutral, distilled, and fractions at 127-137 DEG C under the vacuum degree of 0.1 MPa are collected to obtain 5-chloro-2-methyl aniline .Molecular Structure Analysis
The IUPAC name of 2-Chloro-5-[(methylsulfanyl)methyl]aniline is 2-chloro-5-(methylsulfanyl)aniline . The InChI code is 1S/C7H8ClNS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 .Physical And Chemical Properties Analysis
2-Chloro-5-[(methylsulfanyl)methyl]aniline is a solid . It has a molecular weight of 173.67 .Aplicaciones Científicas De Investigación
Synthesis Applications
- Synthesis of Indolin-2-ones : Liu, Zheng, and Wu (2017) developed a method for the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones, starting from anilines. This reaction efficiently produces sulfonated oxindoles, highlighting the use of anilines like 2-Chloro-5-[(methylsulfanyl)methyl]aniline in synthesizing complex organic compounds (Liu, Zheng, & Wu, 2017).
Coordination Chemistry and Luminescence
- Coordination Compounds and Supramolecular Networks : Costa et al. (2010) investigated 1,3,5-triazine-based ligands, which included derivatives of 2-Chloro-5-[(methylsulfanyl)methyl]aniline. They observed supramolecular networks formed by anion–π and lone pair–π non-covalent bonds in the solid-state structures of these compounds (Costa et al., 2010).
Reaction Mechanisms and Pathways
- Domino Reaction and Compound Formation : Erkin and Ramsh (2014) described a domino reaction involving 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol, leading to the formation of substituted pyrazoles and anilines. This showcases the role of methylsulfanyl anilines in complex chemical reactions (Erkin & Ramsh, 2014).
Spectroscopic and Dielectric Studies
- Dielectric Properties : Khameshara and Sisodia (1980) conducted a dielectric relaxation study of various substituted anilines, including 2-Chloro-5-methylaniline. Their research focused on understanding the dielectric permittivity and loss, which are crucial for applications in material science (Khameshara & Sisodia, 1980).
Ligand Synthesis and Luminescence Properties
- Luminescent Zinc and Cadmium Halide Compounds : Liu et al. (2016) synthesized mononuclear complexes with 2-(methylsulfanyl)-N-(pyridin-2-ylmethylidene)aniline, exhibiting yellow luminescence. This indicates the potential use of similar anilines in developing luminescent materials (Liu et al., 2016).
Propiedades
IUPAC Name |
2-chloro-5-(methylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOJWFPFRAPRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(methylsulfanyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B1423358.png)
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423359.png)
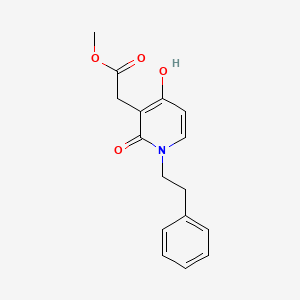
![Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423361.png)
